Cinoquidox
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Overview
Description
Cinoquidox is a quinoxaline derivative used primarily in veterinary medicine as an antibacterial agent and growth promoter. It was patented by Ciba-Geigy Corporation and is effective in treating diseases of the respiratory tract in poultry, as well as infections of the intestinal tract and urogenital system in domestic animals .
Preparation Methods
The synthesis of quinoxalines, including cinoquidox, typically involves the condensation of o-phenylenediamines with dicarbonyl compounds under specific conditions such as the presence of organic solvents, high temperatures, long reaction times, or strong catalysts . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Cinoquidox, like other quinoxaline derivatives, undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by the presence of a catalyst or under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cinoquidox has several applications in scientific research:
Chemistry: It is used as a model compound in the study of quinoxaline chemistry and its derivatives.
Biology: Its antibacterial properties make it useful in studying bacterial resistance and the development of new antibacterial agents.
Medicine: While primarily used in veterinary medicine, its mechanisms can provide insights into potential human medical applications.
Industry: It is used in the agricultural industry to promote growth and prevent infections in livestock.
Mechanism of Action
Cinoquidox exerts its effects by interfering with bacterial DNA synthesis, leading to the inhibition of bacterial growth. The molecular targets include bacterial enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Cinoquidox is unique among quinoxaline derivatives due to its specific antibacterial properties and applications in veterinary medicine. Similar compounds include:
Quinoxaline: The parent compound with a wide range of derivatives.
Thiazoloquinoxalines: Known for their applications in optical devices and materials.
Imidazoquinoxalines: Used in various chemical and biological studies.
This compound stands out due to its specific use in veterinary medicine and its effectiveness in treating a range of infections in animals.
Properties
Molecular Formula |
C13H12N4O3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c1-9-12(13(18)15-8-4-7-14)17(20)11-6-3-2-5-10(11)16(9)19/h2-3,5-6H,4,8H2,1H3,(H,15,18) |
InChI Key |
NEXBVZAHMLKKIJ-UHFFFAOYSA-N |
SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCC#N |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCC#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.